REACTION_CXSMILES
|
[C:1](OCC)(=[O:7])[C:2](OCC)=[O:3].[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]([CH2:26][C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH2:20][C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:15][CH:14]=1.CC[O-].[Na+].C(O)(=O)C>O>[OH:3][C:2]1[C:1]([OH:7])=[C:26]([C:27]([O:29][CH2:30][CH3:31])=[O:28])[N:19]([C:16]2[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)[C:20]=1[C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:2.3|
|
Name
|
|
Quantity
|
83 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
diacetate
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)N(CC(=O)OCC)CC(=O)OCC
|
Name
|
|
Quantity
|
506 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 100° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting off-white solid collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallised from hot EtOH (3.5 L)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(N(C(=C1O)C(=O)OCC)C1=CC=C(C=C1)OC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 152 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 71.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |